2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester
Description
Properties
IUPAC Name |
tert-butyl 2-benzyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)21-11-9-20(10-12-21)13-17(23)22(15-20)14-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMANXNXQZILGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134116 | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169206-68-2 | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169206-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-oxo-2-(phenylmethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101134116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Piperidine Derivatives
Method : Reacting 4-spiro-[3-(N-methyl-2-pyrrolidinone)]-piperidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane at 20°C for 18 hours yields the Boc-protected spiro intermediate.
Key Conditions :
Lithium Diisopropylamide (LDA)-Mediated Alkylation
Method : A solution of diisopropanolamine in tetrahydrofuran (THF) is treated with n-butyllithium at -60°C to generate LDA. Subsequent addition of ethyl chloroformate facilitates spiro ring formation.
Key Conditions :
- Temperature : -60°C for 3 hours.
- Workup : Quenching with ammonium chloride and extraction with ethyl acetate.
Application : This method forms the spiro[4.5]decane skeleton, which is later functionalized with benzyl and Boc groups.
Benzylation and Boc Protection
Benzyl Group Introduction
Method : Alkylation of a secondary amine intermediate with benzyl bromide in the presence of potassium carbonate in acetonitrile.
Optimization :
tert-Butyl Ester Installation
Method : Treating the free amine with Boc₂O and triethylamine in dichloromethane at room temperature.
Yield : >95% in most cases.
Scale-Up : Demonstrated for multi-gram synthesis.
Ketone Formation at Position 3
Oxidation of Secondary Alcohols
Method : Using Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane to oxidize a hydroxyl group to a ketone.
Challenges : Over-oxidation must be controlled via temperature (-10°C to 0°C).
Direct Incorporation via Cyclic Ketone Precursors
Method : Starting with 1,4-dioxaspiro[4.5]decane-8-one, which is deprotected under acidic conditions to reveal the ketone.
Conditions : 1 M HCl in THF at 50°C for 6 hours.
Integrated Synthetic Routes
Four-Step Protocol from 1,4-Dioxaspiro[4.5]decane-8-one
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyanide Introduction | p-Toluenesulfonylmethyl isocyanide, KOtBu | 85% |
| 2 | Alkylation | 1-Bromo-2-chloroethane, LDA | 78% |
| 3 | Cyclization & Boc Protection | H₂/Raney Ni, then Boc₂O | 65% |
| 4 | Deprotection & Benzylation | Pyridinium p-toluenesulfonate, BnBr, K₂CO₃ | 70% |
One-Pot Spirocyclization and Functionalization
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Spiro Core Formation | Boc₂O, Et₃N, CH₂Cl₂, 20°C, 18 h | 99% |
| 2 | Benzylation | BnBr, K₂CO₃, CH₃CN, reflux, 12 h | 88% |
| 3 | Ketone Installation | Dess-Martin periodinane, CH₂Cl₂, 0°C, 2 h | 92% |
Critical Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its role as a pharmacophore in drug development:
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Research indicates that derivatives of this compound act as potent inhibitors of sEH, an enzyme involved in the metabolism of bioactive lipids. This inhibition is linked to potential therapeutic effects in cardiovascular diseases by promoting vasodilation and improving endothelial function .
- Anticancer Activity : Various derivatives have shown promise in preclinical studies against cancer cell lines. For instance, compounds derived from 2,8-Diazaspiro[4.5]decane have been tested for their efficacy against multiple cancer types, demonstrating significant cytotoxic effects .
Case Study: Efficacy Against Cancer Cell Lines
| Study | Model | Dose | Result |
|---|---|---|---|
| Anticancer Efficacy | Various cancer cell lines | Varies | Significant reduction in cell viability |
Biological Research
The compound is also being explored for its bioactive properties:
- Antimicrobial Properties : Investigations into the antimicrobial effects of this compound suggest it may be effective against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
- Neuropharmacology : Some studies indicate potential neuroprotective effects, which could position it as a candidate for treating neurodegenerative diseases .
Organic Synthesis
In organic chemistry, 2,8-Diazaspiro[4.5]decane derivatives serve as valuable building blocks:
- Synthesis of Complex Molecules : The compound can be utilized to create more complex organic molecules through various synthetic pathways, contributing to advancements in organic synthesis methodologies .
Material Science
Emerging research suggests applications in developing new materials:
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Utility : The tert-butyl ester group in the target compound and analogs (e.g., ) facilitates stability during multi-step syntheses.
- Biological Activity : Introduction of halogens (e.g., bromine in Compound C) or heterocycles (e.g., pyrimidine in Rodatristat) enhances target binding and pharmacokinetics ().
- Safety Profiles : Brominated analogs require stringent handling due to toxicity risks (), whereas hydroxylated analogs (Compound A) may pose fewer hazards.
Biological Activity
2,8-Diazaspiro[4.5]decane derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester , examining its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic structure that contributes to its unique biological properties. Its chemical formula is , and it contains functional groups that enhance its pharmacological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Inhibition of Soluble Epoxide Hydrolase (sEH)
- Research has identified derivatives of 2,8-diazaspiro[4.5]decane as potent inhibitors of sEH, which plays a crucial role in regulating blood pressure and inflammation. These compounds have shown promise in reducing hypertension in animal models, specifically in spontaneously hypertensive rats (SHRs) .
-
CCR4 Antagonism
- A study highlighted the ability of related diazaspiro compounds to act as antagonists for the CCR4 receptor, which is implicated in various inflammatory conditions and cancers. The compounds demonstrated high binding affinity and efficacy in inducing receptor endocytosis, which may contribute to their therapeutic effects .
- Anticancer Potential
The mechanisms through which 2,8-diazaspiro[4.5]decane derivatives exert their biological effects include:
- Receptor Modulation : The ability to bind to and modulate receptors such as CCR4 suggests a mechanism involving receptor internalization and downstream signaling alteration.
- Enzyme Inhibition : As sEH inhibitors, these compounds prevent the breakdown of epoxyeicosatrienoic acids (EETs), leading to vasodilation and reduced blood pressure.
Case Studies
- Hypertension Study :
- CCR4 Antagonism :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Binding Affinity (pKi) | 8.8 |
| Efficacy in Blood Assay (pEC50) | 8.0 |
| Mean Arterial Pressure Reduction | Significant at 30 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
